![molecular formula C19H18N6O4 B13404700 1,3-Bis[1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)propane](/img/structure/B13404700.png)
1,3-Bis[1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis[1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)propane is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Méthodes De Préparation
The synthesis of 1,3-Bis[1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)propane typically involves the reaction of 1-methyl-5-nitro-1H-benzo[d]imidazole with a suitable propylating agent. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Wallach synthesis: This involves the oxidative cyclization of o-phenylenediamine with carboxylic acids.
Solvothermal method: High-temperature treatment of metal salts and organic ligands in water or organic solvents.
Analyse Des Réactions Chimiques
1,3-Bis[1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)propane undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Cyclization: The compound can form cyclic structures under specific conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols. Major products formed from these reactions include amines, substituted benzimidazoles, and cyclic compounds .
Applications De Recherche Scientifique
1,3-Bis[1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)propane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1,3-Bis[1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)propane involves binding to specific molecular targets, such as DNA grooves, and inducing biological effects. The compound has been shown to have peroxide-mediated DNA-cleavage properties, which contribute to its cytotoxic activities against certain cell lines .
Comparaison Avec Des Composés Similaires
1,3-Bis[1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)propane can be compared to other benzimidazole derivatives, such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
What sets this compound apart is its unique combination of nitro groups and the benzimidazole core, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H18N6O4 |
|---|---|
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
1-methyl-2-[3-(1-methyl-5-nitrobenzimidazol-2-yl)propyl]-5-nitrobenzimidazole |
InChI |
InChI=1S/C19H18N6O4/c1-22-16-8-6-12(24(26)27)10-14(16)20-18(22)4-3-5-19-21-15-11-13(25(28)29)7-9-17(15)23(19)2/h6-11H,3-5H2,1-2H3 |
Clé InChI |
MXDPLCVHNNROGX-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CCCC3=NC4=C(N3C)C=CC(=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H-[1,3]dioxolo[4,5-f]indol-7-ylboronic acid](/img/structure/B13404622.png)
![4-Nitrooxybutyl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate](/img/structure/B13404625.png)

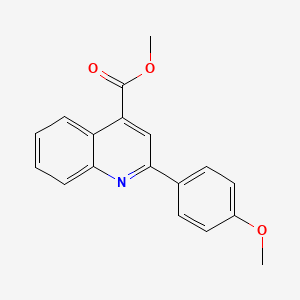
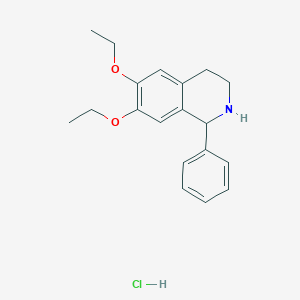
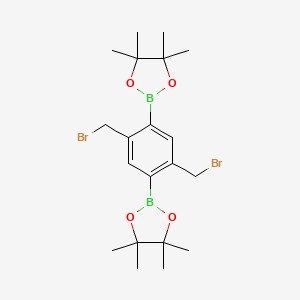

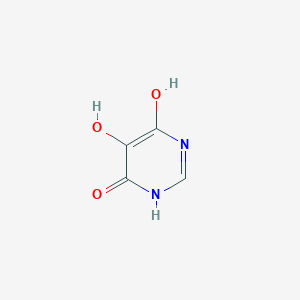

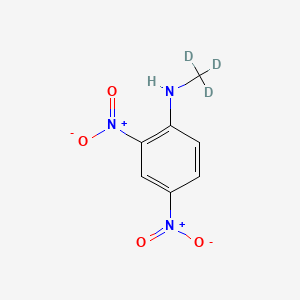
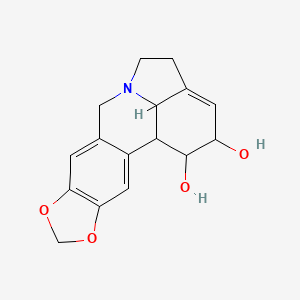
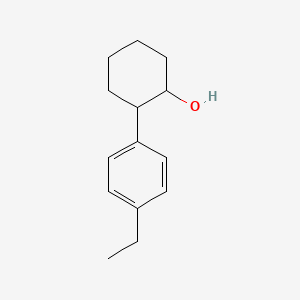
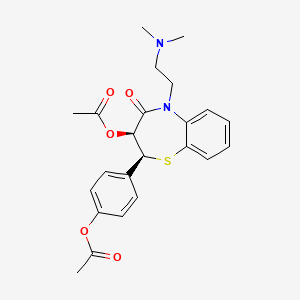
![N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;dichloromethane](/img/structure/B13404713.png)
